1-(2-ethoxyphenyl)-4-[(4-methoxyphenyl)methyl]piperazine
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Overview
Description
1-(2-ethoxyphenyl)-4-[(4-methoxyphenyl)methyl]piperazine is a synthetic organic compound that belongs to the piperazine class. Piperazines are known for their diverse pharmacological activities and are often used as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-ethoxyphenyl)-4-[(4-methoxyphenyl)methyl]piperazine typically involves the reaction of 1-(2-ethoxyphenyl)piperazine with 4-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-ethoxyphenyl)-4-[(4-methoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Oxidized derivatives of the aromatic rings.
Reduction: Reduced forms of the aromatic rings or the piperazine ring.
Substitution: Nitrated or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a central nervous system agent.
Industry: Used in the production of other chemical compounds or materials.
Mechanism of Action
The mechanism of action of 1-(2-ethoxyphenyl)-4-[(4-methoxyphenyl)methyl]piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors in the central nervous system, such as serotonin or dopamine receptors, leading to changes in neurotransmitter levels and subsequent physiological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-ethoxyphenyl)piperazine: Lacks the 4-methoxybenzyl group.
4-[(4-methoxyphenyl)methyl]piperazine: Lacks the 2-ethoxyphenyl group.
1-(2-chlorophenyl)-4-[(4-methoxyphenyl)methyl]piperazine: Has a chlorine atom instead of an ethoxy group.
Uniqueness
1-(2-ethoxyphenyl)-4-[(4-methoxyphenyl)methyl]piperazine is unique due to the presence of both the 2-ethoxyphenyl and 4-methoxybenzyl groups, which may confer distinct pharmacological properties compared to other piperazine derivatives.
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-4-[(4-methoxyphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-3-24-20-7-5-4-6-19(20)22-14-12-21(13-15-22)16-17-8-10-18(23-2)11-9-17/h4-11H,3,12-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMWWQLWGLSDFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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